molecular formula C18H19N3O2 B4621740 N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide

N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide

Cat. No.: B4621740
M. Wt: 309.4 g/mol
InChI Key: IACQHCPCYZUIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring

Scientific Research Applications

N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene moieties, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12(22)19-15-6-3-7-16(11-15)20-18(23)21-17-9-8-13-4-2-5-14(13)10-17/h3,6-11H,2,4-5H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQHCPCYZUIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.